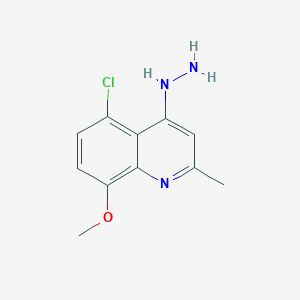![molecular formula C11H10F2 B14151547 Benzene, [1-(difluoromethylene)-3-butenyl]- CAS No. 89264-12-0](/img/structure/B14151547.png)
Benzene, [1-(difluoromethylene)-3-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [1-(difluoromethylene)-3-butenyl]-: is an organic compound characterized by the presence of a benzene ring substituted with a difluoromethylene group and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1-(difluoromethylene)-3-butenyl]- typically involves the introduction of the difluoromethylene group into the benzene ring. One common method is the difluoromethylation of benzene derivatives using difluorocarbene precursors. This can be achieved through the reaction of benzene with difluorocarbene generated from difluoromethylating agents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzene, [1-(difluoromethylene)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylene-substituted benzene derivatives.
Reduction: Reduction reactions can convert the difluoromethylene group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylene-substituted benzene derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Scientific Research Applications
Chemistry: In synthetic chemistry, Benzene, [1-(difluoromethylene)-3-butenyl]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its difluoromethylene group can interact with biological targets, potentially leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as increased stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Benzene, [1-(difluoromethylene)-3-butenyl]- involves its interaction with molecular targets through its difluoromethylene group. This group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
- Benzene, [1-(difluoromethylene)-3-methyl-3-butenyl]-
- Benzene, [1-(difluoromethylene)-3-buten-1-yl]-
- Difluorodiphenylmethane
Uniqueness: Benzene, [1-(difluoromethylene)-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the difluoromethylene and butenyl groups allows for a wide range of chemical reactions and applications, setting it apart from similar compounds .
Properties
CAS No. |
89264-12-0 |
|---|---|
Molecular Formula |
C11H10F2 |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
1,1-difluoropenta-1,4-dien-2-ylbenzene |
InChI |
InChI=1S/C11H10F2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 |
InChI Key |
LJIXASVUGUSPGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=C(F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


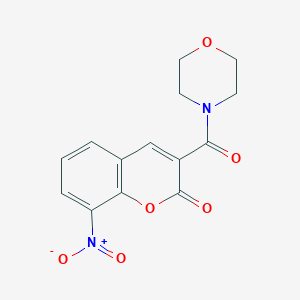
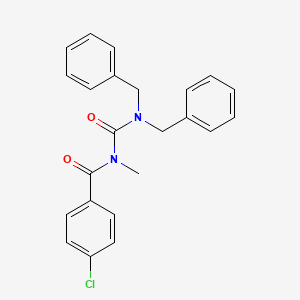
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
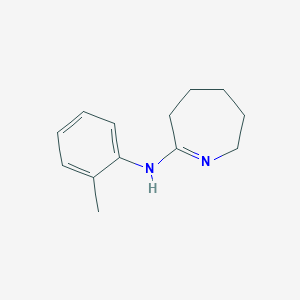
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
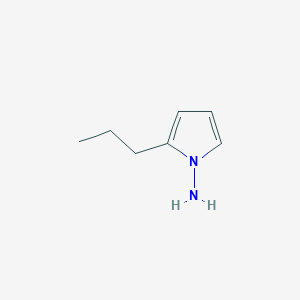
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
